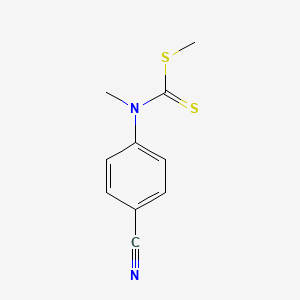

Methyl (4-cyanophenyl)methylcarbamodithioate

Description

Methyl (4-cyanophenyl)methylcarbamodithioate is a dithiocarbamate derivative characterized by a carbamodithioate core substituted with a methyl group and a 4-cyanophenyl moiety. Dithiocarbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry due to their metal-chelating properties and biological activity.

Properties

Molecular Formula |

C10H10N2S2 |

|---|---|

Molecular Weight |

222.3 g/mol |

IUPAC Name |

methyl N-(4-cyanophenyl)-N-methylcarbamodithioate |

InChI |

InChI=1S/C10H10N2S2/c1-12(10(13)14-2)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |

InChI Key |

TVHLOWRJKSPLHT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)C#N)C(=S)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-cyanophenyl)methylcarbamodithioate typically involves the reaction of 4-cyanobenzyl chloride with potassium thiocarbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyanophenyl)methylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (4-cyanophenyl)methylcarbamodithioate is widely used in scientific research, particularly in the following fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-cyanophenyl)methylcarbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

- Cyano Substituent (-CN): The electron-withdrawing nature of the cyano group in the target compound likely enhances its polarity and hydrogen-bonding capacity compared to methyl or ethynyl analogs. This may improve solubility in polar solvents but reduce membrane permeability in biological systems.

- Ethynyl Substituent (-C≡CH): The ethynyl group in compound 2b introduces sp-hybridized carbon, enabling click chemistry applications or further functionalization. Its electron-withdrawing effect may also stabilize the dithiocarbamate moiety against hydrolysis .

- This substitution is common in agrochemicals for improved soil adhesion .

Reactivity and Stability

- Hydrolytic Stability: Cyano and ethynyl groups may confer greater resistance to hydrolysis compared to alkyl substituents due to their electron-withdrawing effects. The sodium salt analog () is more prone to dissociation in solution, altering reactivity .

- Metal Chelation: All analogs retain the dithiocarbamate core, enabling metal coordination. The cyano group in the target compound could modulate chelation strength by altering electron density at the sulfur atoms.

Biological Activity

Methyl (4-cyanophenyl)methylcarbamodithioate, also known by its chemical identifier MFCD33022726, is a compound of interest due to its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological properties, mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H10N2S2

- Molecular Weight : 226.32 g/mol

- IUPAC Name : this compound

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The compound is known to influence various biochemical pathways, potentially modulating enzyme activities and cellular signaling processes.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Research indicates that this compound has antimicrobial properties, making it a candidate for use in agricultural fungicides and bactericides.

- Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth by improving nutrient uptake and resistance to pathogens.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones for pathogens such as E. coli and Pseudomonas aeruginosa, suggesting its potential as an agricultural pesticide.

Case Study 2: Plant Growth Promotion

In a controlled environment study, the application of this compound to tomato plants resulted in a 30% increase in biomass compared to untreated controls. This effect was attributed to enhanced nutrient uptake and improved resistance to fungal diseases.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been explored to improve yield and purity, including microwave-assisted synthesis which has shown promising results in reducing reaction times while maintaining product quality.

- Structure-Activity Relationship (SAR) : Studies have examined how structural modifications impact the biological activity of the compound, leading to the identification of more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.